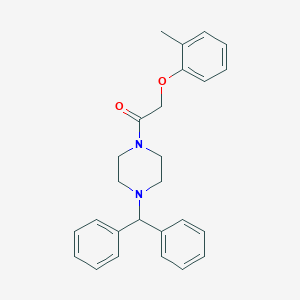![molecular formula C13H15N3OS2 B295224 N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B295224.png)
N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, also known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory and immunosuppressive effects.
Mécanisme D'action
N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide exerts its pharmacological effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide prevents the activation of downstream signaling pathways, leading to a reduction in the production of inflammatory cytokines and immune cell activation.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). Additionally, N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been shown to reduce the activation of immune cells, such as T cells and B cells, leading to a reduction in inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying JAK signaling pathways. Additionally, N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been extensively studied in preclinical and clinical studies, providing a wealth of information on its pharmacological effects and potential therapeutic applications.
However, N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide also has some limitations for lab experiments. It is a potent inhibitor of JAK enzymes, which are involved in multiple signaling pathways. This can make it difficult to tease out the specific effects of N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide on a particular pathway or disease. Additionally, N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
Despite its potential therapeutic applications, N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has some limitations that need to be addressed in future research. One of the main challenges is to develop more specific JAK inhibitors that can target individual JAK isoforms or signaling pathways. Additionally, more research is needed to understand the long-term effects of JAK inhibition on the immune system and other physiological processes. Finally, more studies are needed to explore the potential of N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide in combination with other drugs or therapies for the treatment of various diseases.
Conclusion:
In conclusion, N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is a promising small molecule drug that has been extensively researched for its potential therapeutic applications. It has potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of various diseases. While it has some limitations for lab experiments, it has several advantages and has been a useful tool for studying JAK signaling pathways. Future research is needed to address the challenges and limitations of N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide and to explore its potential in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the thieno[2,3-d]pyrimidine ring system, which is achieved through a cyclization reaction. The final step involves the introduction of the cyclopropyl group to the molecule. The overall synthesis of N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been extensively researched for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to have potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of these diseases.
Propriétés
Formule moléculaire |
C13H15N3OS2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N-cyclopropyl-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H15N3OS2/c1-7-8(2)19-13-11(7)12(14-6-15-13)18-5-10(17)16-9-3-4-9/h6,9H,3-5H2,1-2H3,(H,16,17) |
Clé InChI |
XWAMKJNJMHMGOD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3CC3)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



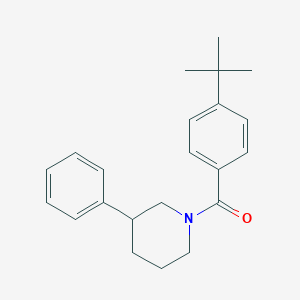
![1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine](/img/structure/B295144.png)
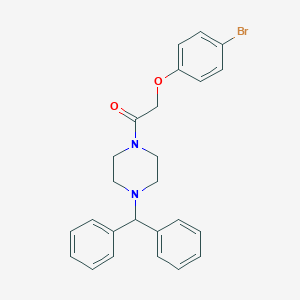
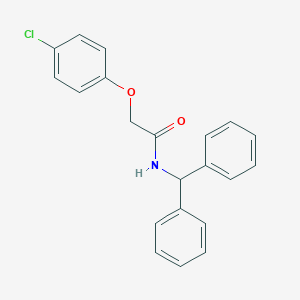

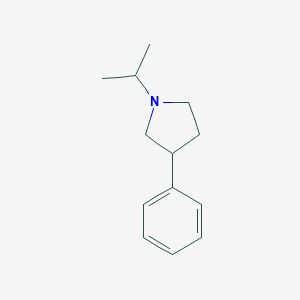
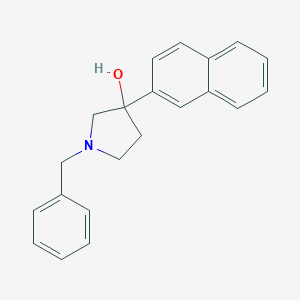
![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)
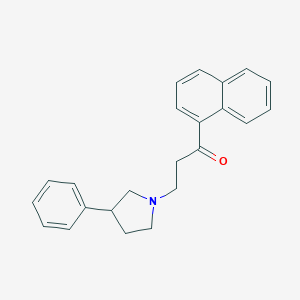
![10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B295161.png)
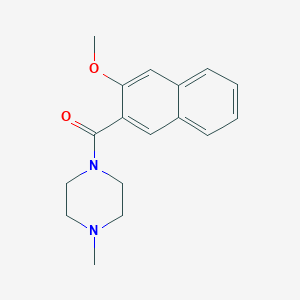
![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295163.png)

